Lipophilicity Enhancement: XLogP3 of 2.1 vs. 1.0 for Mono-Trifluoroacetyl Piperidine
The target compound exhibits an XLogP3 of 2.1 [1], compared to 1.0 for 1-(trifluoroacetyl)piperidine . This >2-fold increase in computed lipophilicity suggests enhanced membrane permeability and potential for blood-brain barrier penetration, which is critical in CNS-targeted drug discovery. The additional trifluoroacetyl group at the 4-position contributes to the increased lipophilicity.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 1-(Trifluoroacetyl)piperidine: 1.0 |
| Quantified Difference | Δ = +1.1 (2.1-fold higher) |
| Conditions | PubChem computed XLogP3 3.0 algorithm [1]; cn.chemcd.com computed value |
Why This Matters
Higher lipophilicity expands application space in CNS and intracellular target programs where logP optimization is a key design parameter.
- [1] PubChem CID 45257661. XLogP3-AA = 2.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45257661 View Source
